molecular formula C16H15N5O2 B2425246 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034264-14-5

3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2425246
CAS No.: 2034264-14-5
M. Wt: 309.329
InChI Key: GTEMTXTXSAUCLE-UHFFFAOYSA-N
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Description

The compound 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one represents a fascinating class of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound generally involves multi-step processes that leverage the reactivity of pyrazolo[1,5-a]pyrazine and quinazolinone cores. Common synthetic methods might start from the preparation of 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives, followed by linking these to quinazolinone units through appropriate spacers.

Industrial Production Methods:

On an industrial scale, this compound can be synthesized using automated batch reactors that control temperature, pressure, and reagent addition to maximize yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

The compound can undergo various chemical reactions, including:

  • Oxidation: Transformations that may lead to the formation of oxo derivatives.

  • Reduction: Processes to synthesize more saturated analogs.

  • Substitution: Reactions at the quinazolinone or pyrazine rings where specific substituents can be introduced.

Common Reagents and Conditions:

Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions are commonly used.

Major Products Formed:

Depending on the reaction, products can range from fully saturated compounds to highly functionalized derivatives.

Scientific Research Applications

This compound can serve as an intermediate in the synthesis of more complex organic molecules, making it invaluable in synthetic organic chemistry.

Due to its heterocyclic structure, the compound might interact with various biological macromolecules, opening avenues for pharmaceutical research.

There is potential for this compound to act as a lead compound in drug discovery, particularly in the fields of oncology or neurology.

Beyond its medical applications, this compound may find uses in material science, such as in the development of novel polymers or catalysts.

Mechanism of Action

This compound's mechanism of action can involve interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine and quinazolinone moieties allow it to fit into binding sites, disrupting normal cellular processes or triggering specific pathways.

Comparison with Similar Compounds

Similar Compounds:

  • 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

  • 3-(2-(5,6-dihydropyrazolo[1,5-a]pyrazin-3(2H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

  • 4-oxo-3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethyl)quinazolin-2(3H)-one

The key difference lies in the specific positioning and types of substituents, which affect their chemical reactivity and potential biological activities. This compound's unique structure enhances its versatility and functionality in various applications.

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Properties

IUPAC Name

3-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15(19-7-8-21-12(9-19)5-6-18-21)10-20-11-17-14-4-2-1-3-13(14)16(20)23/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEMTXTXSAUCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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